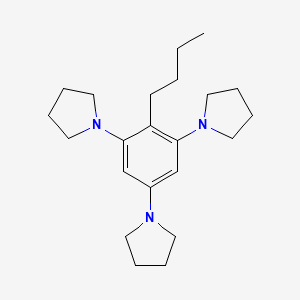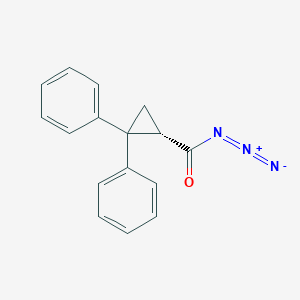
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide is a compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their strained ring structures, which make them highly reactive and interesting for various chemical applications. The presence of the azide group in this compound adds to its reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide typically involves the formation of the cyclopropane ring followed by the introduction of the azide group. One common method for cyclopropane synthesis is the reaction of carbenes with alkenes. For example, the reaction of dichlorocarbene with an alkene can form a cyclopropane structure . The azide group can then be introduced through a substitution reaction using reagents such as sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Sodium azide or other nucleophiles can be used under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group can yield nitro compounds, while reduction can yield amines.
Applications De Recherche Scientifique
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein labeling.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide involves its reactivity due to the strained cyclopropane ring and the azide group. The azide group can undergo click chemistry reactions, forming triazoles through cycloaddition with alkynes . This reactivity makes it a valuable tool in chemical biology and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-diphenylcyclopropane-1-carbonyl chloride: Similar structure but with a chloride group instead of an azide.
2,2-diphenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an azide.
Uniqueness
The uniqueness of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide lies in its combination of the strained cyclopropane ring and the highly reactive azide group. This combination makes it a versatile intermediate for various synthetic applications and a valuable tool in scientific research.
Propriétés
Numéro CAS |
62907-39-5 |
|---|---|
Formule moléculaire |
C16H13N3O |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide |
InChI |
InChI=1S/C16H13N3O/c17-19-18-15(20)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m1/s1 |
Clé InChI |
BXWUVQFEFWEPOP-CQSZACIVSA-N |
SMILES isomérique |
C1[C@@H](C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=[N+]=[N-] |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
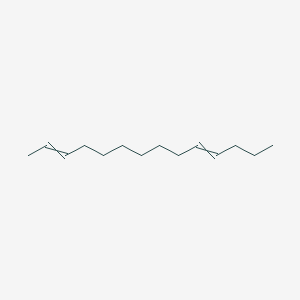
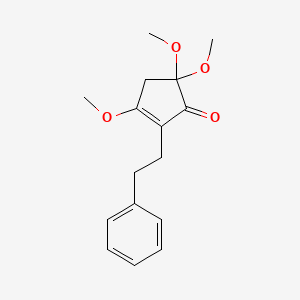
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)

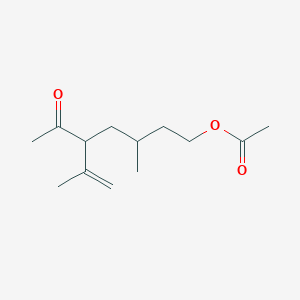

![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
